molecular formula C10H9O5- B14548368 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate CAS No. 61746-74-5

2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B14548368
CAS No.: 61746-74-5
M. Wt: 209.17 g/mol
InChI Key: BNIZRSVDAJLTMY-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a furan ring attached to a prop-2-enoate moiety with an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate exerts its effects depends on the specific reaction or application. In general, the compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The furan ring can also undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(furan-2-yl-hydroxymethyl)prop-2-enoate
  • Ethyl 2-{5-(2-fluorophenyl)furan-2-ylmethyl}prop-2-enoate

Uniqueness

2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate is unique due to its combination of a furan ring and an ethoxycarbonyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the ethoxycarbonyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

61746-74-5

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

2-ethoxycarbonyl-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,12)/p-1

InChI Key

BNIZRSVDAJLTMY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C(=O)[O-]

Origin of Product

United States

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